molecular formula C13H22N2O2S2 B7634628 N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine

Cat. No. B7634628
M. Wt: 302.5 g/mol
InChI Key: UDIHQBZZPVYKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine, commonly known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1970s and was initially used as a research chemical. However, it has gained popularity as a recreational drug in recent years.

Mechanism of Action

MT-45 acts as an agonist at the mu-opioid receptor, which leads to the release of endogenous opioids such as endorphins and enkephalins. This results in the reduction of pain sensation and the induction of feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
MT-45 has been shown to produce analgesia and sedation in animal models. It has also been shown to produce respiratory depression, which is a common side effect of opioids. MT-45 has been found to have lower abuse potential and fewer side effects compared to traditional opioids.

Advantages and Limitations for Lab Experiments

MT-45 has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. MT-45 has also been shown to have lower abuse potential and fewer side effects compared to traditional opioids, which makes it a safer alternative for lab experiments. However, MT-45 is a relatively new compound, and its long-term effects are not well understood. Additionally, there is limited information available on the pharmacokinetics of MT-45, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MT-45. One area of interest is its potential as a treatment for opioid addiction. MT-45 has been shown to have lower abuse potential and fewer side effects compared to traditional opioids, which makes it a promising alternative for treating opioid addiction. Another area of interest is the development of new compounds based on the structure of MT-45. These compounds may have improved pharmacokinetic and pharmacodynamic properties compared to MT-45, which could lead to the development of safer and more effective opioid analgesics.

Synthesis Methods

MT-45 can be synthesized using a multi-step process that involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with N-(pyrrolidin-3-ylmethyl)methanesulfonamide to form the final product, MT-45.

Scientific Research Applications

MT-45 has been used in scientific research to study its effects on the opioid receptors in the brain. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. MT-45 has also been studied for its potential to treat opioid addiction, as it has been shown to have lower abuse potential and fewer side effects compared to traditional opioids.

properties

IUPAC Name

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S2/c1-10-5-7-18-13(10)11(2)14-8-12-4-6-15(9-12)19(3,16)17/h5,7,11-12,14H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIHQBZZPVYKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C)NCC2CCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine

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